B1574702 SU11657

SU11657

Número de catálogo B1574702
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SU11657 is a FLT3 inhibitor and also a multireceptor tyrosine kinase inhibitor (primarily vascular endothelial growth factor, platelet-derived growth factor). SU11657, an analogue of Sunitinib (SU11248) developed as a research tool, and an inhibitor of the same RTK family members, was shown to be highly effective in treating leukemia and neuroblastoma in in vivo models. SU11657 is capable of amplifying the growth inhibitory effects of irradiation in meningioma cells. Dual treatment with SU11657 and doxorubicin increases survival of leukemic mice.)

Aplicaciones Científicas De Investigación

  • Radiosensitization in Meningioma Cells : SU11657 has been shown to enhance the radiosensitivity of human meningioma cells. The study conducted by Milker-Zabel et al. (2008) demonstrated that SU11657, in combination with irradiation, reduced cell proliferation and increased radiosensitivity in both atypical and benign meningioma cells, suggesting potential clinical applications in meningioma treatment (Milker-Zabel et al., 2008).

  • Trimodal Cancer Treatment : Huber et al. (2005) found that a combination of SU11657 with chemotherapy and radiotherapy exhibited superior anti-tumor effects compared to single or dual therapy combinations in both in vitro and in vivo models. This suggests the potential of SU11657 as part of a trimodal cancer treatment strategy (Huber et al., 2005).

  • Treatment of Hematologic Malignancies : Cain et al. (2004) reported that SU11657 induced complete remission of TEL-PDGFRB-induced myeloproliferative disease in mice, highlighting its therapeutic potential in humans with hematologic malignancies expressing PDGFR fusion oncogenes (Cain et al., 2004).

  • Neuroblastoma Treatment : Bäckman and Christofferson (2005) studied SU11657's effectiveness in experimental neuroblastomas in mice. They found significant tumor growth inhibition, suggesting its utility in treating highly vascularized solid tumors like neuroblastoma (Bäckman & Christofferson, 2005).

  • Sensitivity in Pediatric Acute Myeloid Leukemia : Goemans et al. (2010) discovered that pediatric acute myeloid leukemia samples with FLT3 or KIT mutations were more sensitive to SU11657 in vitro, suggesting that SU11657 could be a beneficial addition to chemotherapy for this patient population (Goemans et al., 2010).

  • Combination Therapy in Leukemic Mice : Research by Lee et al. (2007) indicated that the combination of SU11657 and doxorubicin significantly increased the survival of leukemic mice, highlighting the potential for using targeted therapeutics in combination with traditional chemotherapy for treating acute myeloid leukemia (Lee, Ševčíková, & Kogan, 2007).

  • Inhibition of KIT Phosphorylation in Canine Tumors : Pryer et al. (2003) evaluated the effect of SU11654, closely related to SU11657, on KIT phosphorylation in canine mast cell tumors, suggesting its potential use in veterinary oncology (Pryer et al., 2003).

  • Phase I Study in Dogs with Spontaneous Malignancies : London et al. (2003) conducted a Phase I study of SU11654 in dogs with various cancers, observing objective responses in a variety of spontaneous malignancies, suggesting its potential application in human cancers (London et al., 2003).

Propiedades

Nombre del producto

SU11657

Nombre IUPAC

NONE

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>5 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

SU11657;  SU11657;  SU11657.

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.